![molecular formula C20H18N2O3S B12125905 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a thiazolidinone ring, a phenyl group, and a propanamide moiety, making it a versatile molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with N-phenylpropanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, recrystallization, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazolidinones or phenyl derivatives.
科学研究应用
3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also interacts with DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can modulate signaling pathways like NF-κB and MAPK, contributing to its anti-inflammatory and anticancer effects.
相似化合物的比较
Similar Compounds
- 3-[(5E)-5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
- 3-[(5E)-5-(4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
- 3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
Uniqueness
What sets 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities. The presence of the phenylpropanamide moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
属性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H18N2O3S/c1-14-7-9-15(10-8-14)13-17-19(24)22(20(25)26-17)12-11-18(23)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13+ |
InChI 键 |
JKEJULVECCXSHX-GHRIWEEISA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


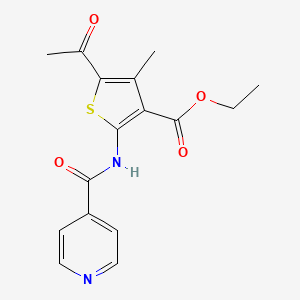
![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
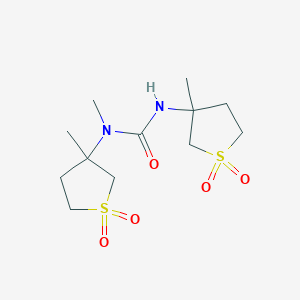
![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
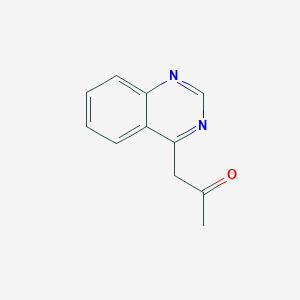
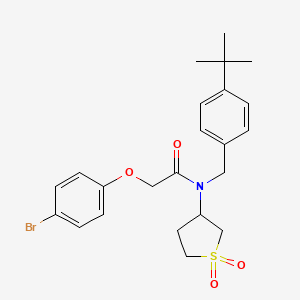
![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
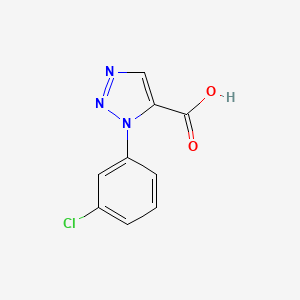
![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)
